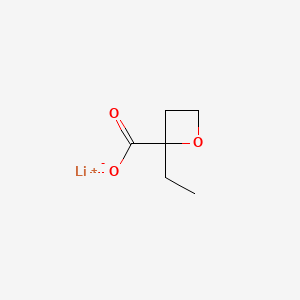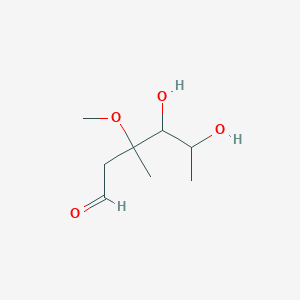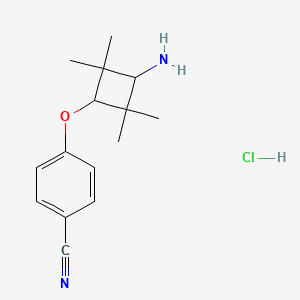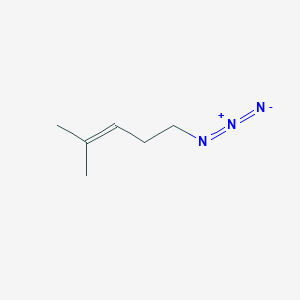
2-Ethyloxetane-2-carboxylic acid lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyloxetane-2-carboxylic acid; lithium salt: is a chemical compound with the molecular formula C_7H_12LiO_3. It is a lithium salt derivative of 2-ethyloxetane-2-carboxylic acid, which is a cyclic ester (lactone) with an ethyl group attached to the second carbon of the oxetane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyloxetane-2-carboxylic acid; lithium salt typically involves the following steps:
Starting Material: : The synthesis begins with 2-ethyloxetane-2-carboxylic acid.
Lithium Salt Formation: : The carboxylic acid group is then converted to its lithium salt form through a reaction with lithium hydroxide (LiOH) or lithium carbonate (Li_2CO_3) in an aqueous or alcoholic solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyloxetane-2-carboxylic acid; lithium salt can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: : The lithium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH_4) can be used.
Substitution: : Various metal salts can be used to substitute the lithium ion.
Major Products Formed
Oxidation: : Carboxylic acids, esters, and amides.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : Different metal salts depending on the substituting cation.
Aplicaciones Científicas De Investigación
2-ethyloxetane-2-carboxylic acid; lithium salt has several applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: : It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-ethyloxetane-2-carboxylic acid; lithium salt exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or a base. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
Comparación Con Compuestos Similares
2-ethyloxetane-2-carboxylic acid; lithium salt is unique due to its specific structure and reactivity. Similar compounds include other lithium salts of carboxylic acids, such as lithium acetate and lithium propionate. These compounds share similarities in their reactivity and applications but differ in their molecular structure and properties.
List of Similar Compounds
Lithium acetate
Lithium propionate
Lithium butyrate
Lithium benzoate
Propiedades
Fórmula molecular |
C6H9LiO3 |
|---|---|
Peso molecular |
136.1 g/mol |
Nombre IUPAC |
lithium;2-ethyloxetane-2-carboxylate |
InChI |
InChI=1S/C6H10O3.Li/c1-2-6(5(7)8)3-4-9-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
ADZSSJAYRDSVLK-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCC1(CCO1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)






![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
